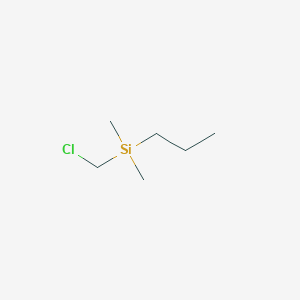
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridazinone ring substituted with a chlorine atom, a methyl group, and a piperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE typically involves the following steps:
Formation of the Pyridazinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Piperazine Substitution: The final step involves the substitution of the piperazine moiety at the 5-position of the pyridazinone ring. This can be achieved through nucleophilic substitution reactions using piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent systems like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Applications De Recherche Scientifique
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-methyl-5-(1-phenylpiperazinyl)-3(2H)-pyridazinone
- 4-chloro-2-methyl-5-(1-methylpiperazinyl)-3(2H)-pyridazinone
- 4-chloro-2-methyl-5-(1-benzylpiperazinyl)-3(2H)-pyridazinone
Uniqueness
4-CHLORO-2-METHYL-5-PIPERAZINO-3(2H)-PYRIDAZINONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H13ClN4O |
|---|---|
Poids moléculaire |
228.68 g/mol |
Nom IUPAC |
4-chloro-2-methyl-5-piperazin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13ClN4O/c1-13-9(15)8(10)7(6-12-13)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Clé InChI |
CKVIKRRXSRYSMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C=N1)N2CCNCC2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
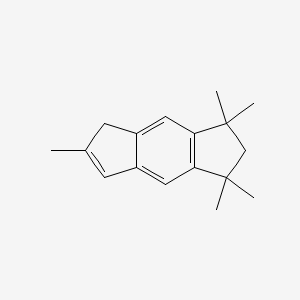



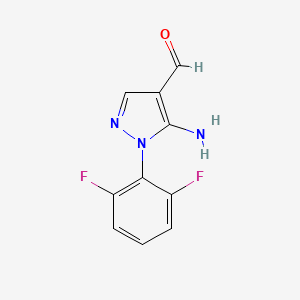
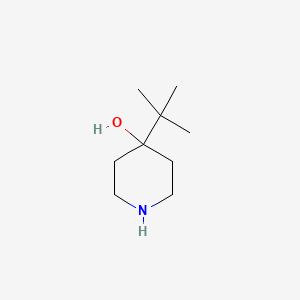
![Methyl 2-(7-chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)acetate](/img/structure/B8790765.png)
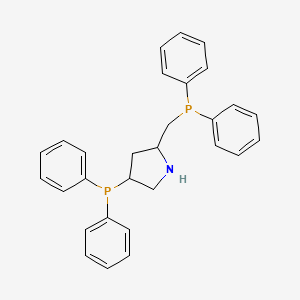
![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)
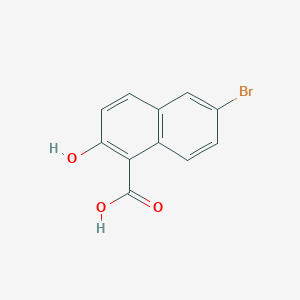
![5-(2-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]sulfanyl}ethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B8790786.png)
![6,6-dimethyl-3-(methylthio)-1-(1H-pyrazol-3-yl)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B8790797.png)
![octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole](/img/structure/B8790805.png)
